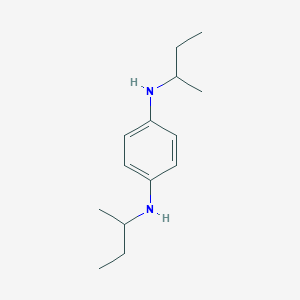

N,N'-Di-sec-butyl-p-phenylenediamine

Description

Properties

IUPAC Name |

1-N,4-N-di(butan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWDLYNGJBGFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024956 | |

| Record name | N,N'-Bis(1-methylpropyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-di-sec-butyl-p-phenylenediamine appears as amber to red or dark reddish black liquid. (NTP, 1992), Liquid, Pale yellow or amber to red liquid; mp = 18 deg C; [HSDB] Dark red liquid; [MSDSonline] | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Di-sec-butyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

98 °C @ 26.6 Pa | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (NTP, 1992), 270 °F (132 °C) (CLOSED CUP) | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in gasoline, absolute ethanol and benzene; insoluble in water or caustic solutions, Insoluble in water; soluble in hydrocarbon solvents | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.94 to 0.95 at 75 °F (NTP, 1992), 0.94 kg/l @ 20 °C | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

85.3 mmHg at 100 °F (NTP, 1992), 0.00156 [mmHg] | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-Di-sec-butyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Amber to red liquid, Reddish-brown liquid, Pale yellow oil | |

CAS No. |

101-96-2 | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Di-sec-butyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Di-sec-butyl-p-phenyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antioxidant 22 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(1-methylpropyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-di-sec-butyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76251WU9I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64 °F (NTP, 1992), 18 °C | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Di-sec-butyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-sec-butyl-p-phenylenediamine (DSBPPD) is an aromatic amine with significant industrial applications, primarily as an antioxidant and antiozonant.[1][2] It is particularly effective in stabilizing hydrocarbon products such as gasoline, turbine oils, transformer oils, and lubricants.[1] DSBPPD is also utilized as a general-purpose antioxidant for natural and synthetic rubbers.[1][2] This technical guide provides a detailed overview of the primary synthesis pathways for DSBPPD, complete with experimental protocols, quantitative data, and process visualizations to support researchers and professionals in its synthesis and application.

Core Synthesis Pathways

The industrial production of this compound is dominated by two primary methods: the reductive amination of p-phenylenediamine or p-nitroaniline with butanone, and the alkylation of p-phenylenediamine with a sec-butyl halide.

Reductive Amination of p-Phenylenediamine with Butanone

This widely used method involves the reaction of p-phenylenediamine with butanone (methyl ethyl ketone) in the presence of a catalyst and hydrogen gas. The reaction proceeds through the formation of a dianil intermediate, which is subsequently hydrogenated to yield the final product.[3]

Experimental Protocol:

A detailed experimental protocol based on findings from scientific literature is as follows[1]:

-

Reaction Setup: In a high-pressure autoclave, charge 54 g of p-phenylenediamine, 360 mL of butanone (maintaining a molar ratio of approximately 1:6 of p-phenylenediamine to butanone), and 4 g of a Cu-Cr catalyst.[1]

-

Inerting: Purge the autoclave with nitrogen gas four times to remove air, followed by a hydrogen gas purge to remove the remaining nitrogen.[1]

-

Reaction Conditions: Heat the mixture to 160°C and maintain a pressure of 3.3-5.6 MPa for 10-12 hours.[1]

-

Work-up: After the reaction is complete, cool the autoclave and filter the mixture to remove the catalyst.[1]

-

Purification: Remove the excess butanone and the sec-butanol by-product via atmospheric distillation to obtain the crude this compound.[1] The product can be further purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | p-Phenylenediamine, Butanone, Hydrogen | [1] |

| Catalyst | Cu-Cr | [1] |

| Catalyst Loading | 4 wt% (based on p-phenylenediamine) | [1] |

| Reactant Ratio (p-phenylenediamine:butanone) | 1:6 (molar) | [1] |

| Temperature | 160°C | [1] |

| Pressure | 3.3 - 5.6 MPa | [1] |

| Reaction Time | 10 - 12 hours | [1] |

| Yield | > 95% | [1] |

Process Workflow:

Reductive Amination of p-Nitroaniline with Butanone

An alternative industrial method utilizes p-nitroaniline as the starting material. This process combines the reduction of the nitro group and the reductive amination in a single process.

Experimental Protocol:

A typical industrial process is outlined in a patent as follows[4]:

-

Material Preparation: In a blending kettle, combine butanone and p-nitroaniline in a 1.3:1.2 ratio. Heat to 120°C and stir for 20 minutes to dissolve the solids.[4]

-

Initial Purification: Add activated carbon to the dissolved mixture, stir, and filter to remove impurities. Transfer the filtrate to a raw material buffer tank.[4]

-

Reaction: Filter the material from the buffer tank again and transfer it to a reaction kettle. Add a Pt/C catalyst and introduce hydrogen gas.[4]

-

Reaction Conditions: Maintain the reaction at a temperature of 100-120°C and a pressure of 2-3 MPa for 2 hours.[4]

-

Work-up: After the reaction, cool the mixture to 60-75°C and release the pressure. Filter the mixture to remove the catalyst.[4]

-

Purification: Subject the filtrate to negative pressure distillation to remove butanone and water, yielding this compound.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | p-Nitroaniline, Butanone, Hydrogen | [4] |

| Catalyst | Pt/C | [4] |

| Reactant Ratio (butanone:p-nitroaniline) | 1.3:1.2 | [4] |

| Temperature | 100 - 120°C | [4] |

| Pressure | 2 - 3 MPa | [4] |

| Reaction Time | 2 hours | [4] |

| p-Nitroaniline Conversion Rate | 98.7% |

Process Workflow:

Alkylation of p-Phenylenediamine with sec-Bromobutane

This "clean" synthesis method avoids the use of high-pressure hydrogen and employs water as a solvent.

Experimental Protocol:

The following protocol is adapted from a patent describing this greener approach[5]:

-

Reaction Setup: In a reactor, add 40 mL of water, followed by 0.1 mol (10.81 g) of p-phenylenediamine and 0.22 mol (30.14 g) of sec-bromobutane.[5]

-

Initial Reflux: Heat the mixture with stirring to 100-110°C and maintain reflux for 1 hour.[5]

-

Base Addition: Slowly add a solid inorganic base (e.g., potassium hydroxide, sodium hydroxide, potassium carbonate, or sodium carbonate) over a period of 1-2 hours. The molar ratio of the solid base to p-phenylenediamine should be between 2.0-2.2:1.[5]

-

Final Reflux: Continue to reflux the reaction mixture for another hour at 100-110°C under normal pressure.[5]

-

Phase Separation: After cooling, separate the upper organic phase, which is the crude product, from the lower aqueous phase. The crude product, containing approximately 75% this compound and 25% N,N,N'-tri-sec-butyl-p-phenylenediamine, can be used directly as a gasoline antioxidant.[5]

-

By-product Recycling: The lower aqueous phase can be evaporated to recover the bromide salt (e.g., potassium bromide), which can be used to synthesize sec-bromobutane from sec-butanol.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | p-Phenylenediamine, sec-Bromobutane | [5] |

| Solvent | Water | [5] |

| Base | Solid inorganic base (e.g., KOH, NaOH) | [5] |

| Reactant Ratio (p-phenylenediamine:sec-bromobutane) | 1:2.0-2.2 (molar) | [5] |

| Base to p-phenylenediamine Ratio | 2.0-2.2:1 (molar) | [5] |

| Temperature | 100 - 110°C | [5] |

| Crude Product Composition | ~75% DSBPPD, ~25% Tri-substituted by-product | [5] |

| p-Phenylenediamine Conversion | 100% |

Logical Relationship Diagram:

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of DSBPPD is expected to show characteristic signals for the aromatic protons of the p-phenylene ring and the aliphatic protons of the two sec-butyl groups.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular weight of this compound is 220.35 g/mol .[3] Electron ionization mass spectra are available in public databases for comparison.[8][9]

-

Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectroscopy can provide information about the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the secondary amine and the characteristic absorptions of the p-disubstituted benzene ring.[6]

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing comprehensive experimental protocols and quantitative data for researchers and chemical development professionals. The reductive amination routes, starting from either p-phenylenediamine or p-nitroaniline, are well-established industrial methods capable of high yields. The alkylation route offers a "greener" alternative by avoiding high-pressure hydrogenation and utilizing water as a solvent. The choice of synthesis pathway will depend on factors such as available starting materials, required purity, and scale of production. The provided process workflows and characterization information should serve as a valuable resource for the synthesis and analysis of this important industrial antioxidant.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]

- 3. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]

- 5. CN102311349B - Method for synthesizing liquid antioxidant N,N'-di-sec-butyl p-phenylenediamine for gasoline cleanly - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(101-96-2) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Mechanism of Action of N,N'-Di-sec-butyl-p-phenylenediamine (DPPD)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: N,N'-Di-sec-butyl-p-phenylenediamine (DPPD) is an aromatic amine primarily utilized as a potent antioxidant in industrial applications, particularly in the stabilization of hydrocarbon-based products like rubber and gasoline.[1][2][3] Its core function lies in its ability to inhibit oxidative degradation by neutralizing free radicals. While its industrial applications are well-established, understanding its fundamental mechanism of action and potential biological interactions is crucial for researchers and toxicologists. This document provides a detailed overview of DPPD's primary antioxidant mechanism, relevant quantitative data, standardized experimental protocols for its assessment, and an exploration of its known biological effects and potential interactions with cellular signaling pathways.

Primary Mechanism of Action: Free Radical Scavenging

The principal mechanism of action for DPPD is its function as a radical scavenger.[1][4] As a derivative of p-phenylenediamine, it can readily donate hydrogen atoms from its secondary amine groups to neutralize highly reactive free radicals (R•). This process interrupts the propagation of radical chain reactions that lead to oxidative degradation.[1][4]

The chemical reaction involves the transfer of a hydrogen atom to a free radical, which stabilizes the radical. The resulting DPPD radical is significantly more stable due to resonance delocalization across the aromatic ring and is less likely to propagate the chain reaction. The sec-butyl groups attached to the nitrogen atoms provide enhanced steric hindrance, which contributes to the stability of the compound and its resulting radical.[1]

Quantitative Analysis of Antioxidant Efficacy

While DPPD is widely used as an industrial antioxidant, quantitative data regarding its biological efficacy, such as IC50 values from standard bioassays, are not extensively reported in publicly available literature. However, its effectiveness in industrial applications provides a quantitative measure of its antioxidant capacity. One study demonstrated that the addition of DPPD to gasoline significantly prolonged its oxidation induction time, a key metric for fuel stability.

| Substance | Concentration | Oxidation Induction Period (minutes) |

| Blank Gasoline | N/A | 230 |

| Gasoline + T501 (Antioxidant) | 30 µg/g | 330 |

| Gasoline + Imported Antioxidant | 30 µg/g | 480 |

| Gasoline + Synthesized DPPD | 30 µg/g | 540 |

| Table adapted from a study on synthesized this compound.[5] |

Experimental Protocols: Antioxidant Capacity Assessment

To evaluate the free-radical scavenging ability of compounds like DPPD, the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common and reliable spectrophotometric method.[6]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPD in a suitable organic solvent, such as methanol or ethanol.

-

Prepare a 0.1 mM working solution of DPPH in the same solvent. The solution should be freshly made and protected from light, exhibiting a deep violet color.

-

-

Assay Procedure:

-

Add a series of concentrations of the DPPD stock solution to separate test tubes.

-

Add the DPPH working solution to each test tube to initiate the reaction. A control tube should be prepared containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

-

Data Acquisition:

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[6]

-

The scavenging of the DPPH radical by DPPD leads to a color change from violet to yellow, resulting in a decrease in absorbance.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with DPPD.

-

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the concentration of DPPD.

-

Biological Activity, Toxicity, and Potential Signaling Interactions

While the primary action of DPPD is chemical antioxidation, its introduction into biological systems can lead to toxicological effects and potential interactions with cellular signaling pathways.

Toxicological Profile: DPPD is recognized for its toxicity. Exposure can lead to skin irritation and sensitization.[4] Acute toxicity data has been established in animal models.

| Parameter | Species | Value |

| LD50 Oral | Rat | 148 mg/kg |

| LD50 Dermal | Rabbit | 2,806 mg/kg |

| Data from this compound Safety Data Sheet.[7] |

Potential Interaction with Signaling Pathways: Direct research on DPPD's interaction with specific signaling pathways is limited. However, studies on structurally related p-phenylenediamines, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), provide valuable insights into potential mechanisms relevant to drug development and toxicology.

Research on 6PPD has shown that it can induce the production of reactive oxygen species (ROS) in neuronal cells.[8] This increase in ROS can, in turn, modulate key cellular signaling pathways involved in stress response, apoptosis, and inflammation.[8][9] Pathways potentially affected by ROS-induced stress from PPD-class compounds include:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and autophagy. ROS accumulation has been shown to inhibit this pathway, leading to increased apoptosis and autophagy.[8]

-

NF-κB and JAK-STAT Pathways: These are critical inflammatory signaling cascades. Studies on 6PPD and its derivatives suggest they can activate these pathways, contributing to an inflammatory response.[10]

This suggests that while DPPD's primary role is an antioxidant, its metabolism or interaction with cellular components could generate oxidative stress that secondarily perturbs these critical signaling networks.

References

- 1. This compound | 101-96-2 | Benchchem [benchchem.com]

- 2. CAS 101-96-2: N,N′-Di-sec-butyl-p-phenylenediamine [cymitquimica.com]

- 3. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 101-96-2 [smolecule.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 6PPD induces apoptosis and autophagy in SH-SY5Y cells via ROS-mediated PI3K/AKT/mTOR pathway: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anygenes.com [anygenes.com]

- 10. Respiratory toxicity mechanism of 6PPD and 6PPD-quinone: An integrated study based on network toxicology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of N,N'-Di-sec-butyl-p-phenylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2), a widely used antioxidant. The information herein is intended to assist researchers and professionals in handling, formulating, and developing new applications for this compound.

Core Concepts

This compound is an aromatic amine known for its antioxidant properties, particularly in the rubber and polymer industries. Its solubility is a critical parameter for its application in various formulations, influencing its dispersion, reactivity, and overall efficacy. This guide summarizes the available solubility data and provides a detailed experimental protocol for its determination.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility data for this compound in various solvents. While extensively reported as soluble in many organic solvents, specific quantitative data is limited in publicly available literature.

| Solvent | Temperature | Solubility | Data Type |

| Water | 20 °C (68 °F) | < 0.1 g/100 mL | Quantitative |

| Water | 20 °C (68 °F) | < 1 mg/mL[1][2][3] | Quantitative |

| Hydrocarbon Oil | Not Specified | Completely Soluble[4] | Qualitative |

| Gasoline | Not Specified | Soluble[1][2][3] | Qualitative |

| Benzene | Not Specified | Soluble[1][2][3] | Qualitative |

| Absolute Ethanol | Not Specified | Soluble[1][2][3] | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Ethyl Acetate | Not Specified | Soluble | Qualitative |

| Dichloroethane | Not Specified | Soluble | Qualitative |

| Carbon Tetrachloride | Not Specified | Soluble | Qualitative |

| Methylbenzene | Not Specified | Soluble | Qualitative |

| Caustic Solutions | Not Specified | Insoluble[1][2][3] | Qualitative |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is a standard for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials or flasks. An amount that ensures a visible excess of solid after equilibration is crucial.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Thermal Stability of N,N'-Di-sec-butyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-sec-butyl-p-phenylenediamine is an aromatic amine widely utilized as an antioxidant and stabilizer in various industrial applications, including polymers, lubricants, and fuels.[1] Its primary function is to inhibit or retard oxidative degradation processes that can be initiated or accelerated by heat. Understanding the thermal stability of this compound is paramount for its effective application, ensuring predictable performance and safety at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physical and thermal properties, and outlines detailed experimental protocols for its thermal analysis.

Core Properties

While specific thermogravimetric and differential scanning calorimetry data for pure this compound is not extensively available in publicly accessible literature, its fundamental physical and chemical properties provide a basis for understanding its behavior at elevated temperatures.

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂ |

| Molecular Weight | 220.36 g/mol [1] |

| Appearance | Amber to red or dark reddish-black liquid |

| Boiling Point | 159 °C @ 7 mmHg |

| Melting Point | 17.8 °C[2] |

| Flash Point | 100 °C (closed cup) |

| Autoignition Temperature | 329 °C |

| Solubility | Insoluble in water; soluble in hydrocarbon solvents, ethanol, and benzene.[2] |

| Decomposition Products | Upon heating to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). |

Thermal Decomposition and Antioxidant Mechanism

The thermal stability of this compound is intrinsically linked to its function as a radical scavenger. The antioxidant mechanism of p-phenylenediamine derivatives involves the donation of a hydrogen atom from the amine group to a peroxy radical, thereby neutralizing it and terminating the oxidative chain reaction.[3] This process is illustrated in the signaling pathway diagram below. The thermal degradation of the molecule itself is expected to involve the cleavage of the C-N bonds and the breakdown of the aromatic ring at higher temperatures, leading to the formation of the aforementioned oxides of carbon and nitrogen.

Caption: Antioxidant activity of p-phenylenediamines.

Experimental Protocols

To rigorously assess the thermal stability of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following sections detail the experimental protocols for these methods, based on established ASTM standards for liquid organic compounds.[4]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer capable of operating in a controlled atmosphere up to at least 600°C.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set to heat the sample from ambient temperature to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events, including:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum (determined from the derivative of the TGA curve, DTG).

-

Percentage Mass Loss: The total mass lost at specific temperature intervals.

-

References

An In-depth Technical Guide to the Applications of N,N'-Di-sec-butyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-sec-butyl-p-phenylenediamine is a versatile chemical compound with significant industrial applications, primarily as an antioxidant and antiozonant. This technical guide provides a comprehensive review of its core applications in the rubber and fuel industries, detailing its synthesis, mechanisms of action, and performance characteristics. The document includes structured data tables for quantitative analysis, detailed experimental protocols for performance evaluation, and visualizations of key chemical pathways and experimental workflows to support research and development activities.

Core Applications and Mechanisms of Action

This compound is a highly effective stabilizer used to protect materials from degradation caused by oxidative processes and exposure to ozone. Its principal applications are in the rubber and fuel industries, where it extends the service life and maintains the performance of a wide range of products.[1][2][3]

Rubber Industry: Antiozonant and Antioxidant

In the rubber industry, this compound serves as a potent antiozonant and antioxidant for natural and synthetic rubbers.[4]

-

Antiozonant Action: Ozone in the atmosphere can cleave the double bonds in rubber polymers, leading to cracking and degradation of the material. This compound protects rubber by migrating to the surface and reacting with ozone before it can attack the polymer chains. This protective mechanism is believed to involve a one-electron transfer from the diamine to the ozone molecule, resulting in the formation of a radical cation.[5][6] This initial reaction is a critical step in the ozone scavenging process.

-

Antioxidant Action: Oxidative degradation of rubber, caused by heat, oxygen, and mechanical stress, can lead to a loss of elasticity and strength. This compound functions as a chain-breaking antioxidant by donating a hydrogen atom to radical species, thereby neutralizing them and preventing the propagation of oxidative chain reactions.

Fuel Industry: Gasoline Stabilizer

As a gasoline additive, this compound acts as an antioxidant and stabilizer.[1] It effectively prevents the formation of gums and other undesirable oxidation byproducts that can impair engine performance by clogging fuel lines and injectors.[4] Its efficacy is demonstrated by a significant increase in the induction period of gasoline, a key measure of its oxidative stability.

Quantitative Performance Data

The effectiveness of this compound as a gasoline antioxidant has been quantified through standardized testing.

Table 1: Effect of this compound on Gasoline Oxidation Stability

| Sample | Additive Concentration (μg/g) | Induction Period (minutes) |

|---|---|---|

| Blank Gasoline | 0 | 230 |

| Gasoline + T501 (reference antioxidant) | 30 | 330 |

| Gasoline + Imported Antioxidant | 30 | 480 |

| Gasoline + Synthesized this compound | 30 | 540 |

Data sourced from a comparative study on gasoline antioxidants.[4]

Table 2: Illustrative Performance of a Rubber Formulation With and Without a p-Phenylenediamine Antiozonant

| Property | Rubber without Antiozonant (Control) | Rubber with p-Phenylenediamine Antiozonant (2 phr) |

|---|---|---|

| Tensile Strength (MPa) | ||

| Unaged | 20 | 22 |

| Aged (70°C, 168h) | 15 | 20 |

| Elongation at Break (%) | ||

| Unaged | 500 | 550 |

| Aged (70°C, 168h) | 350 | 500 |

| Ozone Resistance (ASTM D1149, 50 pphm, 40°C, 20% strain) | ||

| Time to first cracks | < 24 hours | > 200 hours |

This data is representative and intended for illustrative purposes to demonstrate the typical effects of p-phenylenediamine antiozonants on rubber properties.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive alkylation of p-phenylenediamine with butanone.

Materials:

-

p-phenylenediamine

-

Butanone (Methyl Ethyl Ketone)

-

Catalyst (e.g., Copper-Chromium)

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave reactor

-

Filtration apparatus

-

Distillation apparatus

-

Gas chromatograph for purity analysis

Procedure:

-

Charge the autoclave with 54g of p-phenylenediamine, 360 mL of butanone, and 4g of the catalyst.

-

Purge the autoclave with nitrogen gas four times to remove air.

-

Introduce hydrogen gas to remove the remaining nitrogen.

-

Heat the reactor to 160°C and maintain a pressure of 3.3-5.6 MPa.

-

Allow the reaction to proceed for 10-12 hours.

-

After the reaction, cool the autoclave and filter the mixture to remove the catalyst.

-

Remove excess butanone and the sec-butanol byproduct via atmospheric distillation.

-

Weigh the resulting product and analyze its purity using gas chromatography. A yield of over 95% can be expected under optimal conditions.[4]

Evaluation of Antioxidant Performance in Gasoline

The antioxidant efficacy in gasoline is determined by measuring the induction period according to standard methods.

Apparatus:

-

Oxidation pressure vessel (bomb)

-

Pressure gauge and recording device

-

Water bath maintained at 100°C

-

Oxygen supply

Procedure:

-

Place a specified volume of the gasoline sample (with and without the antioxidant) into the glass sample container of the oxidation pressure vessel.

-

Assemble the vessel and purge it with oxygen to remove air.

-

Pressurize the vessel with oxygen to a specified pressure (typically 100 psi).

-

Immerse the sealed vessel in the water bath at 100°C.

-

Continuously monitor and record the pressure inside the vessel.

-

The induction period is the time elapsed from placing the vessel in the bath until the pressure drops by 2 psi from the maximum pressure, indicating the onset of rapid oxidation.

Evaluation of Antiozonant Performance in Rubber

The resistance of vulcanized rubber to ozone cracking is evaluated using a controlled ozone exposure test.

Apparatus:

-

Ozone test chamber with controlled ozone concentration, temperature, and air flow.

-

Specimen mounting apparatus to apply a static or dynamic strain.

-

Microscope for crack observation.

Procedure:

-

Prepare standardized rubber test specimens (e.g., rectangular strips or dumbbell shapes) from a vulcanized rubber sheet containing the antiozonant.

-

Mount the specimens in the test apparatus under a specified tensile strain (e.g., 20% static elongation).

-

Place the mounted specimens in the ozone test chamber.

-

Expose the specimens to a controlled atmosphere containing a specified concentration of ozone (e.g., 50 parts per hundred million) at a constant temperature (e.g., 40°C).

-

Periodically remove the specimens and examine their surfaces for cracks under a microscope at a specified magnification.

-

Record the time to the appearance of the first visible cracks. The longer the time, the greater the ozone resistance.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Antioxidant Mechanism

Caption: Antioxidant mechanism via hydrogen atom donation.

Antiozonant Mechanism (Initial Step)

Caption: Initial step of the antiozonant mechanism.

References

An In-depth Technical Guide to the Electrochemical Behavior of N,N'-Di-sec-butyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of N,N'-Di-sec-butyl-p-phenylenediamine, a compound of significant interest due to its antioxidant properties.[1] This document details its electrochemical oxidation and reduction characteristics, outlines experimental protocols for its analysis, and presents key quantitative data.

Core Electrochemical Properties

This compound, an aromatic amine, primarily functions as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative degradation processes.[2] Its electrochemical behavior is characterized by its propensity to undergo oxidation reactions at an electrode surface.

While specific quantitative electrochemical data for this compound is not extensively available in the reviewed literature, the general mechanism for N,N'-disubstituted p-phenylenediamines involves a two-step oxidation process. The initial step is a one-electron oxidation to form a stable cation radical (semiquinonediimine), followed by a second one-electron oxidation at a more positive potential to yield the quinonediimine.[3] The presence of the sec-butyl groups provides steric hindrance, which can enhance the stability of the compound.[2]

The oxidation process is generally quasi-reversible and involves the transfer of two electrons and two protons to form the corresponding quinone derivatives.[2][3]

Quantitative Electrochemical Data

Quantitative data on the electrochemical behavior of this compound is limited. However, studies on the parent compound, p-phenylenediamine (p-PD), and its other derivatives provide insights into the expected electrochemical parameters. For instance, the electrochemical oxidation of p-PD in an acidic medium is a quasi-reversible process with electron transfer rate constants in the order of 6x10⁻⁴ cm/s as determined by cyclic and rotating disk voltammetry.[3] The peak potentials are pH-dependent.[3]

For a comparative analysis, the table below summarizes typical electrochemical data for p-phenylenediamine. It is important to note that these values will differ for this compound due to the electronic and steric effects of the sec-butyl substituents.

| Parameter | Value (for p-phenylenediamine) | Technique | Conditions |

| Anodic Peak Potential (Epa) | 0.10 V | Cyclic Voltammetry | 1 mM p-PD in 0.1 M PBS (pH 7.0), Scan rate: 50 mV/s |

| Cathodic Peak Potential (Epc) | 0.03 V | Cyclic Voltammetry | 1 mM p-PD in 0.1 M PBS (pH 7.0), Scan rate: 50 mV/s |

Table 1: Electrochemical Data for p-Phenylenediamine.[4]

Experimental Protocols

To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is a primary and highly effective technique.[5]

Protocol for Cyclic Voltammetry Analysis

Objective: To determine the oxidation and reduction potentials and to assess the reversibility of the electrochemical process for this compound.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Glassy Carbon Electrode (GCE)

-

Reference Electrode (RE): Ag/AgCl (3M KCl)

-

Counter Electrode (CE): Platinum wire

-

-

This compound solution (e.g., 1 mM)

-

Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., 7.0) or an organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate.

-

Polishing materials for the working electrode (e.g., alumina slurry).

-

Inert gas (e.g., Nitrogen or Argon) for deaeration.

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the solvent used for the electrolyte.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes. Add the prepared solution of this compound in the supporting electrolyte to the cell.

-

Deaeration: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters in the software:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V vs. Ag/AgCl).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to induce oxidation (e.g., 0.8 V vs. Ag/AgCl).

-

Vertex Potential 2 (Final Potential): The initial potential.

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it in subsequent experiments to study the kinetics.

-

-

Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential plot).

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Determine the corresponding peak currents (ipa and ipc).

-

Calculate the peak potential separation (ΔEp = Epa - Epc) to assess the reversibility of the reaction. A value close to 59/n mV (where n is the number of electrons transferred) at room temperature suggests a reversible process.

-

Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

-

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the key processes in the electrochemical analysis of this compound.

Caption: Electrochemical oxidation pathway of this compound.

Caption: General experimental workflow for cyclic voltammetry analysis.

Conclusion

The electrochemical behavior of this compound is central to its function as an antioxidant. While specific quantitative data remains to be fully elucidated in publicly available literature, the established methodologies of electrochemical analysis, particularly cyclic voltammetry, provide a robust framework for its characterization. The general mechanism involves a two-step oxidation to form quinonoid species. The detailed experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers and professionals to further investigate and utilize the electrochemical properties of this important compound in various applications, including drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: N,N'-Di-sec-butyl-p-phenylenediamine as a Fuel Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2), often referred to as PDA or Antioxidant 22, is a highly effective antioxidant and fuel stabilizer.[1][2][3] It is an aromatic amine widely used in the petroleum industry to prevent the degradation of fuels such as gasoline, diesel, and biodiesel.[4] Its primary function is to inhibit the oxidation processes that lead to the formation of gums, sludge, and other undesirable deposits, thereby ensuring fuel stability during storage and use.[5][6] This document provides detailed application notes, experimental protocols, and the mechanism of action of this compound in fuel stabilization.

Mechanism of Action

The antioxidant activity of this compound stems from its ability to act as a radical scavenger. During the auto-oxidation of fuel, highly reactive free radicals (R•, RO•, ROO•) are generated, which propagate a chain reaction leading to fuel degradation. This compound terminates these chain reactions by donating a hydrogen atom from its amine groups to the free radicals, thereby neutralizing them and forming a stable radical of its own. The resulting antioxidant radical is resonance-stabilized and less reactive, effectively breaking the oxidation cycle.

Data Presentation

The effectiveness of this compound as a fuel stabilizer is typically evaluated by measuring the induction period of the fuel, which is the time until rapid oxidation begins under accelerated conditions. A longer induction period indicates better oxidative stability.

| Fuel Type | Test Method | Antioxidant | Concentration (ppm) | Induction Period (hours) | Reference |

| Gasoline | ASTM D525 | Blank | 0 | 3.83 | [6] |

| Gasoline | ASTM D525 | T501 (BHT) | 30 | 5.5 | [6] |

| Gasoline | ASTM D525 | Imported Antioxidant | 30 | 8.0 | [6] |

| Gasoline | ASTM D525 | Synthesized this compound | 30 | 9.0 | [6] |

| FFA-based Biodiesel | Rancimat (EN 14112) | Blank | 0 | 0.20 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 100 | 1.15 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 250 | 2.15 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 500 | 3.65 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 1000 | 6.25 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | Butylated Hydroxyanisole (BHA) | 1000 | 6.30 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | Butylated Hydroxytoluene (BHT) | 1000 | 5.45 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | tert-Butylhydroquinone (TBHQ) | 1000 | 4.80 | [7] |

| FFA-based Biodiesel | Rancimat (EN 14112) | Pyrogallol (PY) | 1000 | 14.5 | [7] |

Experimental Protocols

Oxidation Stability of Gasoline (Induction Period Method) - ASTM D525

This method determines the stability of gasoline under accelerated oxidation conditions.[5][8]

Apparatus:

-

Oxidation pressure vessel

-

Pressure gauge or transducer

-

Oxygen supply

-

Heating bath capable of maintaining a temperature of 100 ± 1 °C

-

Glass sample container and cover

Procedure:

-

Preparation of Apparatus: Clean the glass sample container and cover with a suitable solvent and dry. Ensure the pressure vessel is clean and leak-free.

-

Sample Preparation: Place 50 ± 1 mL of the gasoline sample into the glass container.

-

Assembly: Place the glass container in the pressure vessel and close the vessel.

-

Oxygenation: Introduce oxygen into the vessel until a pressure of 690 to 705 kPa (100 to 102 psi) is reached at 20 to 25 °C.

-

Heating: Place the charged vessel into the heating bath maintained at 100 °C.

-

Data Recording: Record the pressure at regular intervals or continuously until the "break point" is reached. The break point is the point at which the pressure drops by 14 kPa (2 psi) or more within a 15-minute period.

-

Induction Period: The induction period is the time elapsed between placing the vessel in the bath and the break point.

Rancimat Method for Biodiesel Oxidation Stability - EN 14112

This method is an accelerated oxidation test used to determine the oxidation stability of biodiesel.[9][10]

Apparatus:

-

Rancimat instrument, consisting of a heating block, reaction vessels, measuring vessels, and a control and data recording unit.

-

Air pump

-

Conductivity meter

Procedure:

-

Apparatus Preparation: Ensure the reaction and measuring vessels are clean and dry.

-

Sample and Reagent Preparation: Place a 3.0 ± 0.1 g sample of biodiesel into the reaction vessel. Fill the measuring vessel with 50 mL of deionized water.

-

Assembly: Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant temperature (typically 110 °C). Connect the air supply to the reaction vessel and the outlet to the measuring vessel.

-

Initiation of Test: Start the flow of air through the biodiesel sample at a constant rate. The volatile oxidation products formed are carried by the air stream into the deionized water in the measuring vessel.

-

Conductivity Measurement: The conductivity of the water is continuously measured and recorded. As acidic volatile compounds are formed and dissolve in the water, the conductivity increases.

-

Determination of Induction Period: The induction period is the time from the start of the test until the conductivity begins to increase rapidly. This is automatically determined by the instrument's software.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a fuel stabilizer.

Conclusion

This compound is a highly effective antioxidant for stabilizing a variety of fuels. Its radical scavenging mechanism effectively terminates the oxidative chain reactions that lead to fuel degradation. The provided data and experimental protocols offer a comprehensive guide for researchers and scientists to evaluate and utilize this compound in fuel stabilization applications. The standardized test methods, such as ASTM D525 and the Rancimat method, are crucial for quantifying its performance and determining the optimal dosage for specific fuel types.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [webbook.nist.gov]

- 4. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. ASTM D525 - Normalab [normalab.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 8. lin-tech.ch [lin-tech.ch]

- 9. metrohm.com [metrohm.com]

- 10. lcms.cz [lcms.cz]

Application Notes and Protocols for N,N'-Di-sec-butyl-p-phenylenediamine in Gasoline

Introduction

N,N'-Di-sec-butyl-p-phenylenediamine is a highly effective antioxidant additive used in gasoline to prevent oxidative degradation.[1][2][3] Chemically, it belongs to the class of aromatic amines and functions as a free radical scavenger, thereby inhibiting the formation of gums and other harmful deposits that can adversely affect engine performance.[4] This compound is particularly beneficial for cracked or thermally cracked gasoline, which has a high olefin content and is more susceptible to oxidation.[1][3][5] The addition of this compound significantly enhances the oxidation stability of gasoline, which is a critical parameter for ensuring fuel quality during storage and use.[6][7]

These application notes provide a comprehensive overview of the use of this compound in gasoline, including its mechanism of action, performance data, and detailed protocols for its quantification and for evaluating its efficacy.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [8][9][10][11] |

| CAS Number | 101-96-2 | [8][9][10][11] |

| Molecular Formula | C₁₄H₂₄N₂ | [8][9][10][11] |

| Molecular Weight | 220.35 g/mol | [8][9][10][11] |

| Appearance | Amber to red or dark reddish-black liquid | [1][5][10][11] |

| Density | 0.942 g/mL at 20 °C | [11] |

| Boiling Point | 98 °C at 0.200 Torr | [1] |

| Melting Point | 18 °C | [1] |

| Flash Point | 100 °C | [1] |

| Solubility | Soluble in hydrocarbon solvents; insoluble in water. | [1][8][11] |

Mechanism of Action

This compound functions as a chain-breaking antioxidant. In the presence of oxygen and initiating species (like heat or metal ions), hydrocarbons in gasoline can form peroxide radicals (ROO•). These radicals can then propagate a chain reaction, leading to the formation of gums. Aromatic amine antioxidants like this compound interrupt this process by donating a hydrogen atom to the peroxide radical, thereby neutralizing it and forming a stable radical that does not propagate the chain reaction.

References

- 1. ASTM D525 (Oxidation Stability – Induction Period) – SPL [spllabs.com]

- 2. US2734808A - P-phenylenediamine gasoline stabilizers - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. ASTM D525 − 12a: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method) : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. ASTM D5599 / EN 1601 – Determination of Oxygenates in Motor Fuels by O-FID [applications.wasson-ece.com]

- 6. store.astm.org [store.astm.org]

- 7. sincerechemical.com [sincerechemical.com]

- 8. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. How to measure the gum content of fuels | Anton Paar Wiki [wiki.anton-paar.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Analytical Detection of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD) is an aromatic amine used primarily as an antioxidant and antiozonant in rubber products and various industrial oils. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. This document provides detailed application notes and protocols for the analysis of DSBPD using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the potential for electrochemical detection is discussed.

The protocols described herein are based on established methods for structurally similar p-phenylenediamine derivatives, particularly N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), and should be validated for specific matrices and analytical instrumentation.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of DSBPD. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique for the quantification of DSBPD in various samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it suitable for the identification and quantification of DSBPD, especially in complex matrices. Pyrolysis-GC-MS can be a powerful tool for the analysis of DSBPD in solid polymer samples.

-

Electrochemical Methods present a promising alternative for rapid and sensitive detection, although specific methods for DSBPD are less established.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the typical quantitative performance parameters for the analytical methods described. It is important to note that this data is primarily derived from studies on the closely related compound 6PPD and should be considered as a reference. Method validation for DSBPD is essential.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range (R²) | Recovery |

| HPLC-UV | 6PPD | 0.17 pg/µL[1] | - | >0.999[1] | 71.89% (in biological samples)[1] |

| Pyrolysis-GC-MS | 6PPD | - | Calculated from S/N=10 | >0.999[2] | - |

| LC-MS/MS | 6PPD-quinone | 0.023 ng/mL (in water) | - | >0.999[3] | 112.6% (in stream water)[3] |

| UPLC-MS/MS | 6PPD-quinone | 0.6 ng/L (in urine)[4] | - | >0.999[4] | 90.3% - 94.1%[4] |

| GC-MS/MS | 6PPD-quinone | 0.03 - 0.12 ng/g ww (in tissue) | - | - | 60% - 100%[5] |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the analysis of 6PPD and is suitable for the quantification of DSBPD in liquid samples.[1]

a. Sample Preparation (Liquid Samples)

-

For aqueous samples, perform a liquid-liquid extraction. To 10 mL of the sample, add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b. HPLC-UV Instrumentation and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

UV Detector Wavelength: Approximately 290-300 nm. Note: The UV spectrum for p-phenylenediamine shows a maximum at 299 nm.[6] Alkyl substitution in DSBPD is expected to result in a slight red shift. The optimal wavelength should be determined by measuring the UV spectrum of a DSBPD standard.

c. Calibration

Prepare a series of standard solutions of DSBPD in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Experimental Workflow Diagram

Caption: Workflow for DSBPD analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and selective analysis of DSBPD in various matrices, including solid samples when coupled with pyrolysis.

a. Sample Preparation (Solid Samples using Pyrolysis) [2][7]

-

Accurately weigh a small amount of the solid sample (e.g., 0.1-1.0 mg of rubber) into a pyrolysis cup.

-